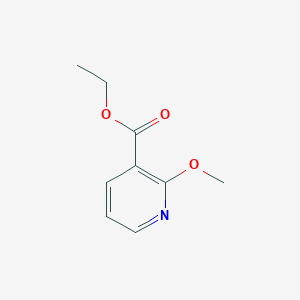

Ethyl 2-methoxynicotinate

Übersicht

Beschreibung

Ethyl 2-methoxynicotinate is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as Ethyl 2-methyl-3-pyridinecarboxylate and ethyl 2-methylpyridine-3-carboxylate .

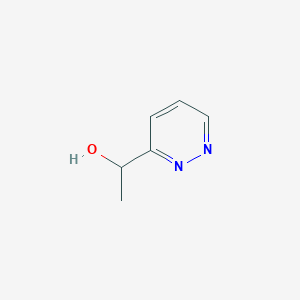

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with a methoxy group at the 2-position and an ethyl ester group at the 3-position . The average mass of the molecule is 165.189 Da and the monoisotopic mass is 165.078979 Da .Wissenschaftliche Forschungsanwendungen

1. Drug Delivery Systems

Ethyl 2-methoxynicotinate and its derivatives have been explored for use in drug delivery systems. For example, a study by Cho et al. (2011) investigated the use of 2-Methoxyestradiol (2-ME) in a biodegradable thermosensitive poly(organophosphazene) hydrogel for breast cancer therapy. This hydrogel enhanced the solubility of 2-ME and demonstrated improved antitumor and antiangiogenic activity in a mouse breast tumor model, suggesting potential for injectable carrier applications for lipophilic drugs (Cho et al., 2011).

2. Polymer Synthesis and Applications

This compound and related compounds have been utilized in the synthesis of polymers with specific properties. Han et al. (2003) described the anionic polymerizations of various methacrylates, including 2-methoxyethyl methacrylate, resulting in polymers with controlled molecular weights and potential applications in areas such as surface coatings and electronics (Han et al., 2003).

3. Chemical Synthesis and Material Science

Studies have also focused on the synthesis of novel compounds using this compound derivatives. For instance, Jeges et al. (2011) reported the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for fused 2-pyridones, using microwave and flow reaction technologies (Jeges et al., 2011).

4. Photochemical Reactions

Research by Sakamoto et al. (2002) explored the photochemical reactions of 2-alkoxynicotinates, including derivatives of this compound, leading to the formation of cage-type photodimers. This study highlights the potential of these compounds in photochemical applications and the development of novel photoreactive materials (Sakamoto et al., 2002).

5. Analytical Chemistry

In analytical chemistry, compounds derived from this compound have been used in sensor technology. Islamnezhad and Mahmoodi (2011) developed a Cu2+ ion-selective electrode using a compound derived from this compound, showcasing its application in environmental monitoring and analysis (Islamnezhad & Mahmoodi, 2011).

Wirkmechanismus

Target of Action

Ethyl 2-methoxynicotinate is a derivative of nicotinic acid, similar to Methyl nicotinate Methyl nicotinate is known to act as a peripheral vasodilator , suggesting that this compound may have a similar target.

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action is similar to that of Methyl nicotinate, which is known to induce peripheral vasodilation .

Biochemical Pathways

Given its similarity to methyl nicotinate, it may be involved in the modulation of prostaglandin d2 release and the subsequent vasodilation

Pharmacokinetics

Methyl nicotinate, a similar compound, is known to have high gi absorption and is bbb permeant .

Result of Action

Based on its similarity to methyl nicotinate, it may induce local vasodilation, enhancing blood flow at the site of application .

Eigenschaften

IUPAC Name |

ethyl 2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-5-4-6-10-8(7)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAWGENPXHZGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

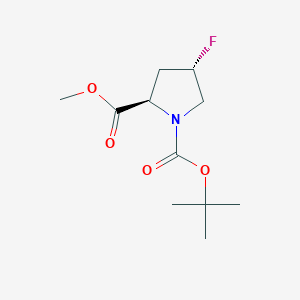

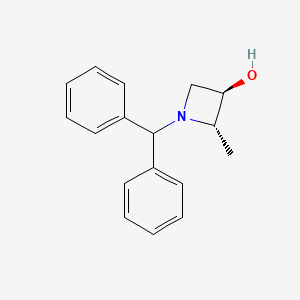

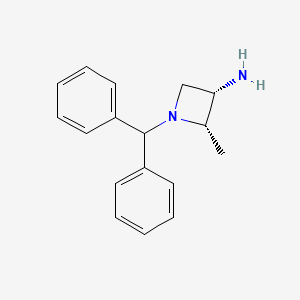

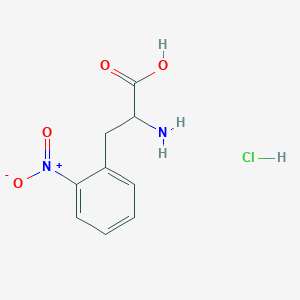

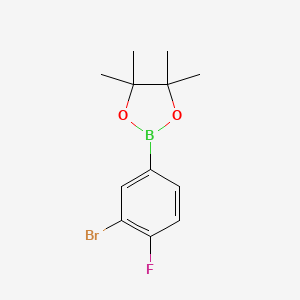

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

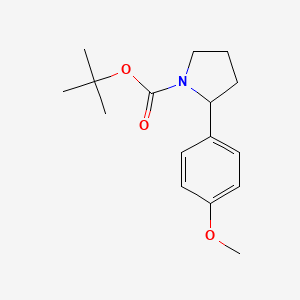

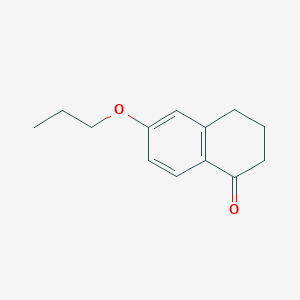

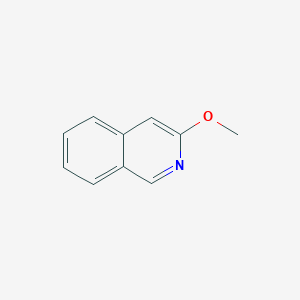

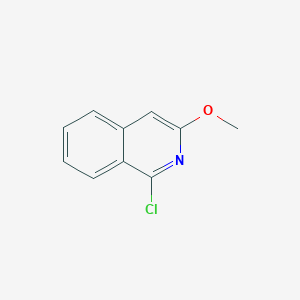

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)